molecular formula C10H13NO2 · HCl B1579048 H-DL-Phe-OMe · HCl

H-DL-Phe-OMe · HCl

Cat. No.: B1579048
M. Wt: 215.68
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance as a Phenylalanine Derivative

As a derivative of phenylalanine, H-DL-Phe-OMe · HCl provides researchers with a versatile molecular scaffold. Phenylalanine itself is a fundamental component of proteins and a precursor for important biomolecules. ontosight.ai By modifying the carboxylic acid group of phenylalanine to a methyl ester and providing it as a hydrochloride salt, the reactivity and handling properties of the molecule are altered, making it suitable for specific applications in organic synthesis and biochemical studies. ontosight.aiguidechem.com The presence of the benzyl (B1604629) side chain and the reactive amino and ester functional groups make it a key starting material for the synthesis of more complex molecules. netascientific.com Derivatives of phenylalanine, including its esters, are studied for their roles in protein synthesis and as precursors for neurotransmitters. cymitquimica.com

Role in Organic and Peptide Chemistry Research

In the fields of organic and peptide chemistry, H-DL-Phe-OMe · HCl is primarily utilized as a synthetic intermediate. It is a common precursor in the production of peptide-based drugs and other amino acid derivatives. guidechem.com The compound is employed in racemization studies and serves as a building block for creating more complex molecules, including those with potential pharmaceutical applications. guidechem.com Its use in the synthesis of various pharmaceuticals is noted, particularly in the development of drugs targeting neurological disorders. netascientific.com Furthermore, researchers have used H-DL-Phe-OMe · HCl in studies related to amino acid metabolism and neurotransmitter function. netascientific.com

Interactive Data Table: Chemical and Physical Properties of H-DL-Phe-OMe · HCl

PropertyValue
CAS Number 5619-07-8
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Appearance White to off-white solid/powder
Melting Point Approximately 162°C
Solubility Soluble in water and methanol (B129727)
Purity Typically ≥98%

Note: The properties listed are typical values and may vary slightly between different suppliers. medchemexpress.comfishersci.fiprepchem.comscbt.comsigmaaldrich.com

Detailed Research Findings

The scientific literature provides several examples of the application of phenylalanine methyl ester hydrochloride derivatives in research. For instance, the L-isomer, L-phenylalanine methyl ester hydrochloride, is used in the chemoenzymatic synthesis of oligo-phenylalanine nanoparticles via the protease papain. acs.org This process involves the polymerization of the amino acid ester in a buffer solution, demonstrating the utility of such compounds in creating novel biomaterials. acs.org

In peptide synthesis, the Boc-protected form of phenylalanine can be coupled with H-DL-Phe-OMe · HCl to form dipeptides, which are intermediates in the synthesis of larger peptide chains. nih.gov The synthesis of DL-phenylalanine methyl ester hydrochloride itself can be achieved through the esterification of D-phenylalanine with methanol, followed by racemization using sodium methoxide (B1231860) and subsequent acidification with hydrochloric acid. prepchem.com

Furthermore, derivatives like 4-chloro-DL-phenylalanine methyl ester hydrochloride are utilized to investigate the effects of amino acids on neurotransmitter activity. netascientific.com This specific derivative acts as a tryptophan hydroxylase inhibitor, which can deplete serotonin (B10506) levels and is used as a tool in neuropharmacological research to study conditions like depression. biocrick.com The D-isomer of phenylalanine methyl ester hydrochloride is also noted for its use in studies of enzyme specificity and chiral resolution.

Properties

Molecular Formula

C10H13NO2 · HCl

Molecular Weight

215.68

Origin of Product

United States

Synthesis and Derivatization Methodologies of H Dl Phe Ome · Hcl

Direct Synthetic Routes to H-DL-Phe-OMe · HCl

The direct synthesis of H-DL-Phe-OMe · HCl from DL-phenylalanine is primarily achieved through esterification of the carboxylic acid group, followed by or concurrent with the formation of a hydrochloride salt from the amino group.

Esterification Procedures

The conversion of the carboxylic acid group of DL-phenylalanine into a methyl ester is a fundamental step. Several established methods are utilized, differing in reagents, reaction conditions, and efficiency.

One of the most common methods is the Fischer-Speier esterification . This process involves reacting DL-phenylalanine with methanol (B129727) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride gas or concentrated hydrochloric acid. prepchem.comacs.org The mixture is heated under reflux for several hours. The hydrogen chloride serves a dual purpose: it catalyzes the esterification reaction and also protonates the amino group, forming the hydrochloride salt in the same step. acs.org

A milder and often more convenient alternative involves the use of trimethylchlorosilane (TMSCl) . In this procedure, DL-phenylalanine is treated with TMSCl in methanol at room temperature. researchgate.netresearchgate.net This method avoids the need for heating and handling of corrosive gaseous HCl, offering good to excellent yields for a variety of amino acids. researchgate.net

A more complex, multi-step route starts from hydrocinnamonitrile. acs.org The nitrile is first converted to the corresponding imido ester hydrochloride, which is then chlorinated and subsequently treated with a sodium alkoxide to yield the desired amino acid ester. While effective, this pathway is less direct than Fischer esterification for the specific synthesis of H-DL-Phe-OMe · HCl. acs.org

Table 1: Comparison of Selected Esterification Methods for DL-Phenylalanine
MethodKey ReagentsTypical ConditionsReference
Fischer-Speier EsterificationDL-Phenylalanine, Methanol, Anhydrous Hydrogen Chloride (HCl)Refluxing solution acs.org
Trimethylchlorosilane (TMSCl) MethodDL-Phenylalanine, Methanol, TrimethylchlorosilaneRoom temperature researchgate.netresearchgate.net
From Imido EsterHydrocinnamonitrile, Ethanol, Sodium EthylateMulti-step process involving heating at 80 °C acs.org

Salt Formation Mechanisms

The formation of the hydrochloride salt is crucial as it enhances the compound's stability and solubility in water. cymitquimica.com The mechanism is a straightforward acid-base reaction. The amino group (-NH2) on the phenylalanine methyl ester acts as a Lewis base, donating its lone pair of electrons to a proton (H+) from hydrochloric acid (HCl).

This protonation can occur in two main ways during the synthesis:

Concurrent with Esterification : In the Fischer-Speier method, where HCl is used as the catalyst, the acidic environment ensures that the amino group is protonated as the ester is formed. acs.org

Post-Esterification Acidification : In other synthetic routes, after the ester has been formed and isolated, it is dissolved in a suitable solvent and treated with a source of HCl, such as concentrated hydrochloric acid or a solution of HCl in an organic solvent. prepchem.com The mixture is then typically cooled to precipitate the crystalline hydrochloride salt.

Precursor Roles in Complex Molecule Synthesis

H-DL-Phe-OMe · HCl is a valuable building block in pharmaceutical and chemical research, primarily used for creating substituted phenylalanine derivatives and amino acid conjugates. guidechem.com Its utility stems from the presence of three reactive sites: the protected carboxyl group (methyl ester), the protonated amino group, and the phenyl ring.

Pathways to Substituted Phenylalanine Derivatives

The basic structure of H-DL-Phe-OMe · HCl serves as a scaffold for synthesizing more complex and often biologically active phenylalanine analogues. These modifications typically involve reactions at the phenyl ring or the amino group after deprotection.

A common strategy involves N-protection of the amino group, followed by electrophilic substitution on the phenyl ring. For instance, N-formylphenylalanine methyl ester can be used as an intermediate to introduce substituents at the 4-position of the phenyl ring, leading to compounds like (S)-4-(2-thiazolyl)phenylalanine methyl ester. google.com The methyl ester group is generally stable under these conditions and can be hydrolyzed in a later step if the free carboxylic acid is required. Other unnatural phenylalanine derivatives can be synthesized via asymmetric α-alkylation of glycine (B1666218) Schiff bases with various substituted benzyl (B1604629) bromides. nih.gov

Table 2: Examples of Substituted Phenylalanine Derivatives
Derivative NameSynthetic Precursor/MethodKey ModificationReference
(S)-4-(2-thiazolyl)phenylalanine methyl ester(S)-4-Cyano-N-formylphenylalanine methyl esterThiazole ring formation on the phenyl group google.com
4-Nitro-phenylalanine4-Nitro-cinnamic acidEnzymatic amination using Phenylalanine Ammonia Lyase (PAL) frontiersin.org
H-DL-Phe(4-Cl)-OMe·HClDL-p-ChlorophenylalanineEsterification of a ring-substituted phenylalanine glpbio.com
Chiral Phenylalanine DerivativesGlycine Schiff base and substituted benzyl bromidesAsymmetric α-alkylation nih.gov

Generation of Modified Amino Acid Conjugates

Amino acid conjugates are created by linking amino acids to other molecules, such as natural products, peptides, or synthetic scaffolds, often to modify the parent molecule's biological activity or pharmacokinetic properties. H-DL-Phe-OMe · HCl is an excellent starting material for these syntheses.

The general procedure involves neutralizing the hydrochloride to the free amine, which then acts as a nucleophile. This amine is coupled with a carboxylic acid on another molecule to form a stable amide bond. This reaction is typically facilitated by a peptide coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI). mdpi.com For example, H-D-Phe-OMe·HCl has been conjugated with cholanic acid to produce antagonists of the EphA2 receptor. mdpi.com

Enzymatic methods are also employed. The enzyme papain can catalyze the polymerization of L-phenylalanine methyl ester hydrochloride in a reverse hydrolysis reaction, forming oligo-phenylalanine nanoparticles, a type of self-conjugate. acs.org

Table 3: Examples of Amino Acid Conjugates from Phenylalanine Methyl Ester
Conjugate TypeReactantsCoupling Agent/MethodReference
Cholanic Acid ConjugateD-Phenylalanine methyl ester hydrochloride, Cholanic acidEDCI, N-Methylmorpholine mdpi.com
Piperine ConjugateAmino acid methyl ester, Piperic acidMethane-sulfonyl chloride, Et3N mdpi.com
Oligo-phenylalanine NanoparticlesL-Phenylalanine methyl ester hydrochloridePapain (enzymatic polymerization) acs.org

Stereochemical Considerations and Resolution of Dl Phenylalanine Methyl Ester Hydrochloride

Racemic Mixture Characterization

H-DL-Phe-OMe · HCl, with the chemical formula C10H14ClNO2, is a racemic mixture, meaning it consists of equal amounts of two enantiomers: D-phenylalanine methyl ester hydrochloride and L-phenylalanine methyl ester hydrochloride. thermofisher.com These enantiomers are non-superimposable mirror images of each other and, therefore, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.

The presence of both enantiomers can be confirmed and quantified using chiral separation techniques. High-performance liquid chromatography (HPLC) and ultra-performance convergence chromatography (UPC²) are powerful analytical methods for resolving and quantifying the individual enantiomers in a racemic mixture. waters.comwaters.comlcms.cz For instance, a UPC² method has been developed that provides high resolution and significantly greater throughput compared to normal phase HPLC, enabling the detection of enantiomeric impurities down to 0.01%. waters.comwaters.comlcms.cz Capillary electrophoresis is another sensitive technique capable of separating D- and L-phenylalanine methyl ester using chiral recognition agents like β-cyclodextrin. tandfonline.com

The synthesis of the racemic mixture itself is a key preliminary step. A common laboratory method involves the esterification of racemic phenylalanine using thionyl chloride in methanol (B129727). rsc.orgwiley-vch.de This process yields the hydrochloride salt of the methyl ester as a white solid. rsc.orgwiley-vch.de

Below is a table summarizing the key properties of H-DL-Phe-OMe · HCl:

PropertyValue
Chemical Formula C10H14ClNO2
Molecular Weight 215.68 g/mol
Appearance White crystalline powder
Chirality Racemic mixture of D- and L-enantiomers

Chiral Resolution Methodologies

The separation of the D- and L-enantiomers of phenylalanine methyl ester is essential for various applications, particularly in the pharmaceutical industry where enantiomeric purity is paramount. waters.com Both chemical and enzymatic methods have been successfully employed for this purpose.

Classical chemical resolution is a widely used and economical method for separating enantiomers on a large scale. longdom.orgresearchgate.net This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org

The choice of the resolving agent is crucial for the success of the resolution. wikipedia.org An ideal resolving agent should be readily available, inexpensive, and form diastereomeric salts with a significant difference in solubility. nih.gov For the resolution of DL-phenylalanine methyl ester, which is a basic compound, acidic chiral resolving agents are typically used. libretexts.org

Several resolving agents have been investigated for this purpose, including:

N-acetyl-D-phenylglycine: This has been shown to be an effective resolving agent, yielding D-phenylalanine methyl ester with high optical purity (98.1%) and a high yield (81.2%). researchgate.net It is also readily available and recoverable. researchgate.net

(R)-thiazolidine-2-thione-4-carboxylic acid [(R)-TTCA] and N-acetyl-D-phenylalanine: These have also been reported as resolving agents, although the synthesis of (R)-TTCA can have environmental drawbacks, and N-acetyl-D-phenylalanine can be expensive. researchgate.net

(R)-mandelic acid and L-valine: PEGylated versions of these have been used, with PEGylated (R)-mandelic acid showing better resolution efficiency than PEGylated L-valine. acs.org

D-tartaric acid: This is a commonly used resolving agent for amines. wikipedia.org However, in the case of DL-phenylalanine methyl ester, it reportedly does not form an insoluble diastereomeric salt with either enantiomer. researchgate.net

Aromatic series acetogenins (B1209576): Optically pure aromatic acetogenins have been utilized, as they form diastereomeric salts with significantly different solubilities in specific solvents. google.com

The recovery of the resolving agent is an important economic and environmental consideration. After separation of the diastereomeric salt, the resolving agent can typically be recovered by acidification or basification and subsequent extraction. researchgate.netacs.org

The efficiency of diastereomeric salt crystallization is influenced by several factors that must be optimized to achieve high enantiomeric purity and yield. acs.org These parameters include:

Solvent: The choice of solvent is critical as it affects the solubility of the diastereomeric salts. longdom.org Solvents such as water, methanol, ethanol, and mixtures thereof have been used. researchgate.netacs.orggoogle.com The optimal solvent system will maximize the solubility difference between the two diastereomers.

Temperature: Temperature influences both the solubility of the salts and the kinetics of crystallization. Cooling is often employed to induce crystallization of the less soluble diastereomer. researchgate.netacs.org

Molar ratio of resolving agent: The stoichiometry between the racemic mixture and the resolving agent can impact the yield and optical purity of the product. Studies have shown that a molar ratio of 0.75:1 of N-acetyl-D-phenylglycine to DL-phenylalanine methyl ester provided the highest yield and optical purity. researchgate.net

pH: The pH of the solution can affect the formation of the diastereomeric salt and the recovery of the resolving agent. researchgate.netgoogle.com

Crystallization time: The duration of the crystallization process can influence the purity and yield of the separated diastereomer. mdpi.com

By carefully controlling these parameters, it is possible to selectively crystallize one diastereomeric salt, which can then be treated with an acid or base to liberate the desired pure enantiomer of phenylalanine methyl ester. researchgate.netwikipedia.org

Enzymatic resolution offers a powerful and highly selective alternative to chemical methods. rsc.org This approach utilizes enzymes as biocatalysts to selectively react with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. rsc.org This method is often preferred due to its mild reaction conditions, high enantioselectivity, and the use of catalytic amounts of the resolving agent. rsc.org

For the resolution of DL-phenylalanine methyl ester, the most common biocatalytic approach is enantioselective hydrolysis. rsc.orgunipd.it In this process, a hydrolytic enzyme, such as a lipase (B570770) or protease, selectively hydrolyzes one of the enantiomeric esters to its corresponding carboxylic acid. rsc.orgnih.gov

α-Chymotrypsin: This serine protease has been used for the kinetic resolution of racemic phenylalanine methyl ester. rsc.org It selectively hydrolyzes the L-enantiomer to L-phenylalanine, leaving the D-phenylalanine methyl ester unreacted. rsc.org The unreacted D-ester can then be separated from the L-amino acid. rsc.org

Lipases: Lipases, such as those from Candida antarctica (Novozym 435) and Burkholderia cepacia (Amano PS lipase), are widely used for the enantioselective hydrolysis of amino acid esters. nih.govresearchgate.net For example, Novozym 435 has shown excellent activity and enantioselectivity for the hydrolysis of D,L-phenylglycine methyl ester, a related compound. researchgate.net Lipases can also be used in non-aqueous media for enantioselective esterification. unipd.it

Phenylalanine ammonia-lyase (PAL): Immobilized PAL from Rhodotorula glutinis has been used to resolve racemic DL-phenylalanine by selectively converting the L-enantiomer, allowing for the production of highly pure D-phenylalanine. researchgate.net

The efficiency of enzymatic resolution can be influenced by factors such as the choice of enzyme, the reaction medium (including the use of ionic liquids), pH, and temperature. researchgate.net The unreacted enantiomer can be recovered with high optical purity. rsc.org

The following table summarizes the different resolution methodologies:

MethodologyResolving Agent/EnzymePrinciple
Chemical Resolution N-acetyl-D-phenylglycine, (R)-mandelic acid, etc.Formation of diastereomeric salts with different solubilities, allowing separation by crystallization. researchgate.netwikipedia.org
Enzymatic Resolution α-Chymotrypsin, Lipases, Phenylalanine ammonia-lyaseEnantioselective hydrolysis or synthesis, where the enzyme selectively reacts with one enantiomer. rsc.orgnih.govresearchgate.net

Chromatographic Enantioseparation Methods

Chromatographic techniques are indispensable for both the analytical determination of enantiomeric purity and the preparative separation of DL-phenylalanine methyl ester enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method.

Chiral Stationary Phases for Analytical and Preparative Resolution

A wide variety of CSPs are commercially available for the resolution of amino acid derivatives. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely used and have shown excellent enantioselectivity for nitrobenzoxadiazole (NBD) derivatives of α-amino acid esters. nih.govresearchgate.net

Crown ether-based CSPs are also effective for the direct stereochemical resolution of underivatized amino acid esters. asm.orgnih.gov These CSPs operate on the principle of forming inclusion complexes with the primary amine group of the analyte. The enantiomeric recognition is based on the differential stability of the diastereomeric complexes formed between the chiral crown ether and the two enantiomers.

Cyclofructan-based CSPs, such as the LARIHC™ CF6-P, are a newer class of chiral selectors that have demonstrated pronounced enantioselectivity towards primary amines, including amino acid esters. wits.ac.za These columns can be operated with organic solvents and are also suitable for preparative-scale separations. wits.ac.za

Macrocyclic glycopeptide antibiotics, such as teicoplanin and ristocetin, are another class of chiral selectors that have been successfully used as CSPs for the separation of phenylalanine enantiomers in the reversed-phase mode. acs.orgresearchgate.net

The following table provides an overview of various chiral stationary phases used for the separation of phenylalanine methyl ester enantiomers.

Chiral Stationary Phase (CSP)PrincipleTypical Mobile PhaseKey Characteristics
Polysaccharide-based (e.g., Chiralpak® IA, IB, AD-H, OD-H)Chiral recognition via hydrogen bonding, dipole-dipole, and π-π interactions with carbamate (B1207046) derivatives of cellulose or amylose.Normal phase (e.g., n-hexane/2-propanol) or reversed-phase. researchgate.netcdnsciencepub.comBroad applicability for a wide range of chiral compounds, including derivatized amino acid esters. researchgate.netmdpi.com
Crown Ether-based (e.g., CROWNPAK® CR-I(+))Inclusion complexation with the primary amino group.Aqueous acidic mobile phases (e.g., perchloric acid solution). asm.orgnih.govExcellent for direct separation of underivatized α-amino acids and their esters. asm.org
Cyclofructan-based (e.g., LARIHC™ CF6-P)Interaction with derivatized cyclofructans.Polar organic or normal phase (e.g., methanol/acetonitrile/acetic acid/triethylamine). wits.ac.zaEffective for primary amines and suitable for both analytical and preparative scales. wits.ac.za
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T, R)Complexation, hydrogen bonding, and ionic interactions.Reversed-phase (e.g., ethanol/water) or polar ionic mode. acs.orgVersatile for a range of amino acids and their derivatives. acs.org
Method Development for High-Throughput Separation

In pharmaceutical development and quality control, high-throughput analytical methods are essential for rapid screening and analysis of a large number of samples. For the chiral separation of DL-phenylalanine methyl ester, Ultra-Performance Convergence Chromatography (UPC²) has emerged as a powerful technique that offers significant advantages over traditional HPLC in terms of speed and resolution.

UPC² utilizes compressed carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at higher flow rates without sacrificing efficiency. A method has been developed for the chiral separation of D- and L-phenylalanine methyl esters using a CHIRALPAK ID column with a mobile phase of CO₂ and methanol with 0.1% ammonium (B1175870) hydroxide. cdnsciencepub.comacs.orgmdpi.com This method provides a 5-fold increase in throughput compared to normal phase HPLC. cdnsciencepub.comacs.orgmdpi.com The low baseline noise in UV detection also allows for low limits of detection, making it suitable for determining the enantiomeric purity of the compound. cdnsciencepub.comacs.org

Method development for high-throughput separation also involves optimizing sample preparation. Derivatization of the amino acid ester with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance detection sensitivity, which is particularly useful for trace analysis. nih.govresearchgate.net

Furthermore, the development of analytical methods is not limited to chromatography. Mass spectrometry-based methods, which rely on the formation of diastereomeric complexes in the gas phase, have also been explored for determining the enantiomeric excess in mixtures of amino acids. caltech.edu

Applications in Advanced Organic and Peptide Synthesis

Integration into Peptide Synthesis Strategies

The compound is a fundamental component in the construction of peptide backbones. The presence of a protected carboxylic acid (as a methyl ester) and a readily deprotectable amine (as a hydrochloride salt) makes it an ideal C-terminal starting point or internal building block in stepwise peptide elongation.

In solution-phase peptide synthesis (LPPS), H-DL-Phe-OMe · HCl is a commonly used amino acid derivative. The synthesis strategy involves the coupling of an N-terminally protected amino acid with the free amine of DL-phenylalanine methyl ester. The reaction is initiated by neutralizing the hydrochloride salt in situ using a non-nucleophilic base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), to liberate the free primary amine.

This free amine is then coupled with the carboxyl group of an N-protected amino acid, which has been activated by a coupling agent. A variety of standard coupling reagents can be employed to facilitate the formation of the amide bond, minimizing racemization and ensuring high yields.

Common Coupling Methodologies:

Carbodiimide Method: Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), is used to form an activated ester of the N-protected amino acid, which then reacts with the phenylalanine methyl ester.

Onium Salt Method: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) provide rapid and efficient coupling with low levels of side reactions.

The resulting dipeptide methyl ester can then be selectively deprotected at the N-terminus for further chain elongation or at the C-terminus (via saponification of the methyl ester) for coupling with another amino acid ester.

Table 1: Representative Solution-Phase Coupling Reactions

N-Protected Amino AcidCoupling Reagent/AdditiveBaseResulting Dipeptide Derivative
Boc-Gly-OHDCC/HOBtNMMBoc-Gly-DL-Phe-OMe
Fmoc-Ala-OHHATUDIPEAFmoc-Ala-DL-Phe-OMe
Cbz-Leu-OHDIC/HOBtDIPEACbz-Leu-DL-Phe-OMe

Direct application of H-DL-Phe-OMe · HCl in standard solid-phase peptide synthesis (SPPS) protocols is uncommon. In conventional Fmoc- or Boc-based SPPS, the first amino acid must have a free carboxylic acid to be anchored to the solid support (resin). The methyl ester in H-DL-Phe-OMe · HCl blocks this functionality.

However, the compound is valuable in modified SPPS strategies, particularly in fragment condensation . In this approach, small peptide fragments are synthesized independently in solution and then coupled together on the solid phase. H-DL-Phe-OMe · HCl can serve as the C-terminal residue of a di- or tripeptide fragment synthesized in solution. After synthesis, the methyl ester of the fragment is hydrolyzed to reveal the free carboxylic acid, allowing the entire fragment to be coupled to the resin-bound peptide chain. This strategy can improve the synthesis of "difficult" or long peptide sequences by reducing the number of coupling cycles on the solid support and simplifying purification. researchgate.netnih.gov

The use of the racemic DL-form of phenylalanine methyl ester is a deliberate strategy for creating peptide analogues with unique properties. When H-DL-Phe-OMe · HCl is incorporated into a peptide chain containing other chiral amino acids, it results in a mixture of diastereomers.

These diastereomeric peptides can be separated chromatographically and screened for desired biological activities. This approach is a powerful tool in drug discovery for several reasons:

Conformational Diversity: The inclusion of a D-amino acid can induce different secondary structures (e.g., turns or helices) compared to the all-L-peptide, potentially leading to enhanced binding affinity for a biological target.

Increased Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases and peptidases in the body, which typically recognize only L-amino acid substrates. This can significantly increase the peptide's in vivo half-life.

Library Synthesis: Using the racemic mixture allows for the simultaneous synthesis of two distinct compounds in a single process, effectively doubling the output for screening libraries.

Use in Non-Peptidic Organic Transformations

Beyond peptide synthesis, H-DL-Phe-OMe · HCl is a precursor for chiral ligands and a key component in the synthesis of complex heterocyclic structures.

While the racemic mixture itself is not a catalyst, it is an inexpensive starting point for the synthesis of valuable chiral ligands and auxiliaries used in asymmetric catalysis. The process begins with the chemical resolution of the DL-mixture into its constituent D- and L-enantiomers. researchgate.net This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or N-acetyl-D-phenylglycine, allowing for separation by fractional crystallization. researchgate.net

Once isolated, the enantiomerically pure L- or D-phenylalanine methyl ester can be transformed into more complex chiral structures. For example, chiral amino alcohols derived from the reduction of phenylalanine methyl ester are precursors to phosphinooxazoline (PHOX) ligands . nih.govpnas.org These P,N-ligands, when complexed with transition metals like palladium or iridium, form highly effective catalysts for a range of asymmetric reactions, including:

Palladium-catalyzed allylic alkylation. researchgate.net

Iridium-catalyzed hydrogenation of olefins and imines. nih.govpnas.org

The modular nature of these ligands, where the structure can be easily tuned by starting from different amino acids, makes them powerful tools for developing highly selective catalytic systems. nih.govpnas.org

Amino acid esters are versatile building blocks for heterocyclic synthesis due to their bifunctional nature. Phenylalanine methyl ester, in its racemic or enantiopure form, is frequently used in reactions that construct complex ring systems. orgsyn.org

Multicomponent Reactions (MCRs): The Ugi four-component reaction (U-4CR) is a prominent example where an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a dipeptide-like scaffold in a single step. mdpi.comsemanticscholar.org Phenylalanine methyl ester can act as the amine component (after neutralization), leading to highly substituted and structurally diverse acyclic precursors that can undergo subsequent cyclization to form heterocycles like piperazinones. semanticscholar.org

Intramolecular Cyclizations:

Diketopiperazines (DKPs): The simplest heterocyclic application is the formation of cyclic dipeptides. Heating phenylalanine methyl ester in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) or in the presence of a mild base can induce self-condensation to form cyclo(DL-Phe-DL-Phe), a 2,5-diketopiperazine. google.comnih.gov These rigid scaffolds are common in natural products and serve as constrained peptidomimetics. researchgate.netnih.govacs.org

Pictet-Spengler Reaction: Phenylalanine methyl ester can participate in the Pictet-Spengler reaction, where it first condenses with an aldehyde to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring system. ebrary.netwikipedia.org This reaction is fundamental in alkaloid synthesis and provides a direct route to constrained phenylalanine analogues. ebrary.netnih.govnih.gov

Table 2: Heterocyclic Scaffolds Derived from Phenylalanine Methyl Ester

Reaction TypeKey ReactantsResulting HeterocycleSignificance
Intramolecular AmidationH-Phe-OMe (self-condensation or with another amino acid ester)2,5-DiketopiperazinePeptidomimetic scaffolds, natural product cores. google.comnih.gov
Pictet-Spengler ReactionH-Phe-OMe, Aldehyde (e.g., formaldehyde), Acid catalystTetrahydroisoquinolineConstrained amino acid analogues, alkaloid synthesis. ebrary.netwikipedia.org
Ugi Multicomponent ReactionH-Phe-OMe, Aldehyde, Isocyanide, Carboxylic AcidAcyclic α-acylamino amide precursorRapid generation of molecular diversity for drug discovery; precursors to piperazinones. mdpi.comsemanticscholar.org
Dieckmann Condensation (from derived structures)N-acylated Phe-OMe derivativeTetramic Acids (Pyrrolidine-2,4-diones)Bioactive scaffolds found in natural products.

Biochemical and Enzymatic Research Applications

Substrate Utilization in Enzymatic Activity Assays

The racemic nature of H-DL-Phe-OMe · HCl allows for the investigation of stereospecificity in enzyme-catalyzed reactions. Many enzymes exhibit a strong preference for one enantiomer over the other, and by using a racemic mixture, researchers can assess the catalytic efficiency and substrate preference of an enzyme.

Studies on Phenylalanine-Related Metabolic Enzymes

Phenylalanine hydroxylase (PAH) is a key enzyme in phenylalanine metabolism, catalyzing the conversion of L-phenylalanine to L-tyrosine. github.iowikipedia.org Deficiencies in PAH activity can lead to the metabolic disorder phenylketonuria (PKU). wikipedia.orgdavidson.edu Research on PAH often involves the use of phenylalanine analogs to understand its structure, function, and regulation. While direct studies using H-DL-Phe-OMe · HCl as a substrate for PAH are not extensively documented, the individual enantiomers and related derivatives are crucial in this field. For instance, L-phenylalanine is the natural substrate, and its binding to both the catalytic and an allosteric site regulates enzyme activity. github.iodavidson.edu The study of various phenylalanine derivatives helps in mapping the active site and understanding the conformational changes that occur upon substrate binding. nih.govnih.gov The D-enantiomer, D-phenylalanine, has also been shown to activate the enzyme, providing insights into the allosteric regulation mechanism. nih.gov

The metabolic fate of phenylalanine methyl esters can also be influenced by other enzymes. For example, an aminopeptidase (B13392206) from mouse brain cytosol has been shown to hydrolyze aspartyl-phenylalanine methyl ester, indicating that esterified amino acid derivatives can be substrates for peptidases. nih.gov

Investigations into Enzyme Mechanism and Kinetics

H-DL-Phe-OMe · HCl and its individual enantiomers are frequently used as substrates to investigate the mechanism and kinetics of various proteases, particularly chymotrypsin (B1334515). Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds adjacent to aromatic amino acids like phenylalanine. wikipedia.org The methyl ester group in H-DL-Phe-OMe · HCl provides a convenient target for hydrolysis, allowing for the study of the enzyme's esterase activity.

Kinetic studies often involve measuring the Michaelis-Menten constants, Km and kcat, which provide information about the enzyme's affinity for the substrate and its catalytic turnover rate, respectively. For instance, studies on the hydrolysis of N-acetyl-L-phenylalanine methyl ester and its derivatives by chymotrypsin have provided detailed insights into the enzyme's subsite interactions. nih.govcaltech.edu While the N-acetyl group is often added to mimic a peptide bond, the use of the simple methyl ester allows for the study of the initial binding and catalytic steps.

The stereoselectivity of enzymes can be quantified by comparing the kinetic parameters for the L- and D-enantiomers. For example, in the chymotrypsin-catalyzed hydrolysis of N-nitroso amide derivatives of phenylalanine, the L-isomer was hydrolyzed faster than the D-isomer. researchgate.net In contrast, a study on the kinetic resolution of racemic phenylalanine methyl ester catalyzed by α-chymotrypsin highlighted the enzyme's stereoselective hydrolysis of the L-amino acid derivative. researchgate.net

EnzymeSubstrateKm (mM)kcat (s-1)Reference
α-Chymotrypsinp-Amino-N-acetyl-L-phenylalanine methyl ester3.3201 oup.com
α-ChymotrypsinN-acetyl-L-phenylalanine methyl ester-- nih.govcaltech.edu
α-ChymotrypsinN-acetyl-(glycyl)-L-phenylalanine methyl ester0.93114 nih.gov
α-ChymotrypsinN-acetyl-(glycyl)2-L-phenylalanine methyl ester0.44165 nih.gov
α-ChymotrypsinN-acetyl-(glycyl)3-L-phenylalanine methyl ester0.45170 nih.gov

This table presents kinetic data for various phenylalanine methyl ester derivatives with α-chymotrypsin. While not specific to H-DL-Phe-OMe · HCl, this data illustrates the use of such compounds in enzymatic studies. The absence of a value is indicated by a dash.

Probing Protein-Ligand Interactions in Model Systems

The interaction between small molecules and proteins is fundamental to virtually all biological processes. Phenylalanine derivatives like H-DL-Phe-OMe · HCl are employed to study these interactions, providing insights into binding affinities, the structural basis of recognition, and the functional consequences of ligand binding.

Ligand Binding Studies with Amino Acid Transporters or Receptors

Amino acid transporters are integral membrane proteins that control the passage of amino acids into and out of cells. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is overexpressed in many cancers and is responsible for transporting large neutral amino acids, including phenylalanine, across the blood-brain barrier. nih.gov Phenylalanine analogs are used to probe the substrate specificity and binding pocket of LAT1. nih.govbiorxiv.org Studies have shown that both L- and D-enantiomers of naturally occurring LAT1 substrates can be transported, suggesting a degree of flexibility in the binding site. nih.gov The methyl ester of phenylalanine alters the carboxyl group, which is a key recognition feature for the transporter, and thus H-DL-Phe-OMe · HCl can be used to investigate the importance of this functional group in the binding and transport process.

Conformational Studies of Enzyme-Substrate Complexes

The binding of a substrate to an enzyme often induces conformational changes that are essential for catalysis. Phenylalanine methyl ester and its derivatives are used in various biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to study these conformational shifts. For example, the binding of L-phenylalanine to the regulatory domain of phenylalanine hydroxylase has been shown to induce a significant conformational change, leading to the dimerization of this domain and allosteric activation of the enzyme. nih.govscienceopen.com While these studies often use the natural L-amino acid, the use of derivatives like H-DL-Phe-OMe · HCl could help to dissect the specific contributions of the amino and carboxyl groups to the binding and conformational changes.

In studies of chymotrypsin, the binding of phenylalanine derivatives to the active site has been extensively modeled to understand the basis of its substrate specificity. rsc.org These models, often supported by kinetic data, provide a static picture of the enzyme-substrate complex. Dynamic techniques like NMR can provide further insights into the conformational flexibility of both the enzyme and the ligand upon binding. nih.govuni-regensburg.de

Advanced Characterization Techniques for H Dl Phe Ome · Hcl and Derived Systems

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including H-DL-Phe-OMe · HCl. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy is instrumental in verifying the presence and connectivity of hydrogen atoms within the H-DL-Phe-OMe · HCl molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a definitive fingerprint of the compound.

In a typical ¹H NMR spectrum of H-DL-Phe-OMe · HCl, the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.30-7.45 ppm. The methoxy (B1213986) group protons (–OCH₃) present as a sharp singlet around δ 3.75 ppm. The α-proton (–CH) adjacent to the amino and carbonyl groups typically resonates as a triplet around δ 4.40 ppm due to coupling with the adjacent methylene (B1212753) protons. The β-protons (–CH₂) of the benzyl (B1604629) group appear as a doublet of doublets or a multiplet around δ 3.20-3.35 ppm. The protons of the ammonium (B1175870) group (–NH₃⁺) are often broad and may exchange with solvent, appearing over a wide range.

Table 1: Representative ¹H NMR Spectral Data for H-DL-Phe-OMe · HCl

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.30-7.45m-
α-H4.40t7.5
Methoxy-H3.75s-
β-H3.20-3.35dd14.0, 7.5

Note: s = singlet, t = triplet, m = multiplet, dd = doublet of doublets. Chemical shifts are referenced to a standard solvent signal.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in H-DL-Phe-OMe · HCl gives rise to a distinct signal in the spectrum, allowing for the complete mapping of the carbon framework.

The carbonyl carbon (C=O) of the ester group is typically observed in the downfield region of the spectrum, around δ 170 ppm. The aromatic carbons of the phenyl ring resonate in the range of δ 128-135 ppm, with the quaternary carbon (C-ipso) appearing at the lower end of this range. The α-carbon (–CH) is found around δ 54 ppm, while the methoxy carbon (–OCH₃) appears at a similar chemical shift of approximately δ 52 ppm. The β-carbon (–CH₂) of the benzyl group is typically observed around δ 37 ppm.

Table 2: Representative ¹³C NMR Spectral Data for H-DL-Phe-OMe · HCl

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)170.5
Aromatic (C-ipso)134.8
Aromatic (CH)129.5, 129.0, 128.8
α-Carbon54.2
Methoxy (–OCH₃)52.8
β-Carbon37.1

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity between atoms.

A COSY spectrum reveals correlations between coupled protons. For H-DL-Phe-OMe · HCl, a cross-peak would be observed between the α-proton and the β-protons, confirming their adjacent positions. An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would show a correlation between the α-proton signal at δ 4.40 ppm and the α-carbon signal at δ 54.2 ppm, as well as between the β-proton signals and the β-carbon signal, and the methoxy protons with the methoxy carbon. These correlations provide definitive evidence for the assigned structure.

Mass Spectrometric Investigations

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion, which allows for the determination of its elemental formula. For H-DL-Phe-OMe · HCl, the analysis is typically performed on the free base, DL-phenylalanine methyl ester (C₁₀H₁₃NO₂), after the loss of HCl.

The calculated exact mass of the [M+H]⁺ ion of DL-phenylalanine methyl ester is 180.10191 u. An experimental HRMS measurement yielding a value very close to this theoretical mass (typically within a few parts per million) confirms the elemental composition of the molecule.

Table 3: HRMS Data for the [M+H]⁺ Ion of DL-Phenylalanine Methyl Ester

Parameter Value
Molecular FormulaC₁₀H₁₄NO₂⁺
Calculated Exact Mass180.10191
Measured Exact Mass180.1019 (Example)
Mass Error (ppm)< 5 ppm (Typical)

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The analysis of these fragmentation patterns provides valuable structural information.

For the [M+H]⁺ ion of DL-phenylalanine methyl ester (m/z 180.1), a common fragmentation pathway involves the neutral loss of the methyl formate (B1220265) moiety (HCOOCH₃), resulting in the formation of a prominent product ion at m/z 120.0813. This fragment corresponds to the protonated benzylamine (B48309) structure [C₈H₁₀N]⁺. Further fragmentation of the m/z 120.0813 ion can lead to the formation of the tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91.0548 through the loss of hydrogen cyanide and a hydrogen atom. These characteristic fragmentation patterns serve as a structural confirmation for the H-DL-Phe-OMe · HCl molecule.

Table 4: Major Fragmentation Products of the [M+H]⁺ Ion of DL-Phenylalanine Methyl Ester in Tandem MS

Precursor Ion (m/z) Product Ion (m/z) Proposed Structure of Product Ion Neutral Loss
180.1120.1[C₈H₁₀N]⁺ (Protonated Benzylamine)HCOOCH₃
120.191.1[C₇H₇]⁺ (Tropylium ion)HCN + H

X-ray Crystallographic Analysis of Crystalline Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of H-DL-Phe-OMe · HCl, this method provides invaluable insights into their molecular geometry, conformational preferences in the solid state, and the intricate network of non-covalent interactions that govern their crystal packing. Such detailed structural information is fundamental to understanding the relationship between molecular structure and macroscopic properties.

Crystal Growth and Diffraction Data Collection Methodologies

The prerequisite for any X-ray crystallographic analysis is the availability of high-quality single crystals. For derivatives of phenylalanine methyl ester, several methodologies have been successfully employed to obtain crystals suitable for diffraction experiments. A common and effective technique is slow evaporation from a solvent. For instance, single crystals of an Nα-Boc protected endomorphin-2 analogue containing a didehydro-phenylalanine residue were successfully grown from a methanol (B129727) solution. nih.gov Similarly, crystals of other phenylalanine-based amphiphiles have been obtained from solvents like methanol and ethanol. nih.gov Other established methods include crystallization by neutralization, where an acid or alkali is added to a solution of the amino acid derivative to induce precipitation, and concentration of an aqueous solution. google.com The hanging-drop vapour-diffusion method is also a viable technique for the crystallization of amino acid derivatives. nih.gov In some cases, crystalline material is obtained through the spontaneous transition of self-assembled structures, such as hydrogel fibrils transforming into crystals. amazonaws.com

Once suitable crystals are obtained, X-ray diffraction data are collected. The crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The resulting diffraction pattern of scattered X-rays is recorded by a detector. For example, in the study of an Fmoc-4-CH3-Phe derivative, a crystal measuring 0.45 × 0.14 × 0.12 mm³ was used for data collection. amazonaws.com The data for N-Cinnamoyl-L-phenylalanine methyl ester were collected at 295 K using Mo Kα radiation (λ = 0.7107 Å). researchgate.net The analysis of a dexamethasone-derived L-phenylalanine methyl ester also utilized X-ray diffraction methods to characterize its structure. shd-pub.org.rsuns.ac.rs The collected diffraction intensities are then processed to determine the unit cell dimensions and space group symmetry, which precedes the full structure solution and refinement.

Structural Elucidation and Intermolecular Interactions

Structural elucidation through X-ray crystallography reveals the precise atomic coordinates within the crystal's asymmetric unit. This information allows for a detailed analysis of bond lengths, bond angles, and torsion angles. Crucially, it also illuminates the network of intermolecular interactions that stabilize the crystal packing. In crystalline derivatives of phenylalanine methyl ester, hydrogen bonding and π–π interactions are dominant forces.

For N-Cinnamoyl-L-phenylalanine methyl ester, the crystal structure shows that molecules stack along the crystallographic c-axis, connected by N—H⋯O hydrogen bonds. researchgate.net The extended structure is further stabilized by C—H⋯O interactions and significant π–π interactions between phenyl rings, with centroid-to-centroid distances measured at 3.547(8) and 3.536(8) Å. researchgate.net Similarly, studies on Fmoc-phenylalanine derivatives reveal a variety of interactions, including moderately strong O-H···O hydrogen bonds, weaker N-H···O and C-H···O hydrogen bonds, and π–π interactions between both the fluorenyl and benzyl moieties. amazonaws.comacs.org

In more complex systems, such as a dexamethasone-derived cortienic acid with L-phenylalanine methyl ester, the packing is characterized by a network of intermolecular hydrogen bonds involving oxygen and fluorine atoms of the steroid nucleus as acceptors. uns.ac.rs The analysis of peptide–biphenyl hybrids also highlights the importance of an extensive array of both intramolecular and intermolecular hydrogen bonds in maintaining highly ordered crystal structures. rsc.org The study of N-acetyl-D-phenylalanine complexes has shown that even included water molecules can play a crucial role in the hydrogen-bonding network, anchoring guest molecules to the host. nih.govpnas.org

Below is a table summarizing crystallographic data for representative crystalline derivatives of phenylalanine esters.

Compound NameCrystal SystemSpace GroupCell ConstantsKey Intermolecular InteractionsRef.
N-Cinnamoyl-L-phenylalanine methyl ester OrthorhombicP222a = 15.041 Å, b = 22.550 Å, c = 4.990 ÅN—H⋯O and C—H⋯O hydrogen bonds, π–π stacking researchgate.net
L-phenylalanine methyl ester derivative of dexamethasone-derived cortienic acid OrthorhombicP2₁2₁2₁a = 8.297 Å, b = 18.936 Å, c = 20.090 ÅN–H…O, C–H…O, and C–H…F hydrogen bonds uns.ac.rs
Lauroyl-L-Phenylalanine (Lau-Phe-OH) OrthorhombicP2₁2₁2₁-N—H⋯O and O—H⋯O hydrogen bonds nih.gov
Palmitoyl-L-Phenylalanine (Pal-Phe-OH) MonoclinicP2₁-N—H⋯O and O—H⋯O hydrogen bonds nih.gov

Conformational Analysis in Solid State

The solid-state conformation of a molecule, as determined by X-ray crystallography, provides a detailed picture of its preferred three-dimensional shape within the constraints of the crystal lattice. This is particularly important for flexible molecules like derivatives of H-DL-Phe-OMe · HCl, which possess multiple rotatable bonds.

The crystal structure of N-Cinnamoyl-L-phenylalanine methyl ester reveals that the cinnamoyl group is non-planar. researchgate.net The phenyl ring and the amide group are twisted out of the ethylene (B1197577) plane, while the benzyl and ester groups are situated above and below the amide plane. researchgate.net In the dexamethasone (B1670325) derivative of L-phenylalanine methyl ester, the steroid nucleus adopts a specific conformation: rings B and C have a slightly distorted chair conformation, while ring D assumes an envelope conformation. uns.ac.rs The phenyl ring in the side chain is nearly planar. uns.ac.rs

In peptide derivatives, solid-state conformational analysis can reveal secondary structural elements. For example, a Boc-protected endomorphin-2 analogue containing (Z)-α,β-didehydro-phenylalanine was found to adopt a hydrogen-bond stabilized β-turn structure in its crystalline form. nih.gov The solid-state molecular structure of peptide-biphenyl hybrids has been shown to be highly dependent on the substituents on the α-carbon of the amino acid component. rsc.org Furthermore, studies on L-phenylalanine itself have revealed a rich solid-state behavior with multiple polymorphic forms, where side-chain conformations can change dynamically at high temperatures, leading to phase transitions. nih.gov This highlights the complexity of conformational preferences even in the parent amino acid, which can be modulated by derivatization.

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations of H-DL-Phe-OMe · HCl Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules and their interactions over time. These methods have been applied to understand how phenylalanine methyl ester and its derivatives interact with other molecules, such as chiral macrocycles and within self-assembling systems.

In one study, novel C2-symmetric optically active pyridine-15-crown-5 type ligands were synthesized to explore their enantiomeric recognition of amino acid ester derivatives, including phenylalanine methyl ester hydrochloride. dicle.edu.tr Molecular dynamics simulations were employed to complement ¹H NMR titration experiments. The simulations provided an atomic-level understanding of the molecular recognition and discrimination properties of these chiral macrocycles. The calculated binding free energies were approximately -25 kJ mol⁻¹, and the results from the simulations were consistent with the experimental NMR data, which showed that the macrocycles exhibited enantioselective binding towards the L-enantiomer of phenylalanine methyl ester hydrochloride. dicle.edu.tr

Another area where MD simulations have proven valuable is in the study of the self-assembly of peptides containing phenylalanine derivatives. For instance, atomistic MD simulations were used to investigate the self-assembly dynamics and formation of aggregates of dehydrotripeptides. mdpi.com These simulations revealed that the self-assembly is primarily driven by an intermolecular network of T-shaped π-π stacking interactions. mdpi.com

The following table summarizes key findings from molecular dynamics simulations involving phenylalanine methyl ester derivatives:

System StudiedKey Findings from MD SimulationsReference
Chiral Pyridine-15-crown-5 Ligands with Phenylalanine Methyl Ester HClCalculated binding free energies of approximately -25 kJ mol⁻¹. Simulations supported experimental findings of enantioselective binding. dicle.edu.tr
Self-Assembly of Dehydrotripeptides containing Phenylalanine derivativesSelf-assembly is driven by intermolecular T-shaped π-π stacking interactions. The ester group in C-protected peptides predominantly faces the solvent. mdpi.com

Quantum Chemical Studies of Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. These methods have been used to study various aspects of phenylalanine methyl ester and related compounds.

For example, quantum chemical calculations have been utilized to investigate the corrosion inhibition properties of L-phenylalanine methyl ester hydrochloride (PMEH) on mild steel. researchgate.netresearchgate.net These studies analyze the relationship between the molecular structure of PMEH and its inhibition efficiency, often correlating parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) with its performance as a corrosion inhibitor. researchgate.net

In the context of reaction mechanisms, DFT studies have been employed to understand the stereoselectivity of certain reactions. For instance, in the study of azaelectrocyclization reactions, computational studies using the ωB97x-D density functional were in agreement with experimental results, explaining the observed torquoselectivity. conicet.gov.ar Similarly, DFT calculations at the B3LYP/AUG-cc-pVTZ level of theory were used to predict the energetically favored conformation of α-fluoro amides, which is crucial for understanding their reactivity. ethz.ch

The table below presents examples of quantum chemical studies and their key findings:

System/Reaction StudiedComputational MethodKey FindingsReference
Corrosion Inhibition by L-Phenylalanine Methyl Ester HClQuantum Chemical CalculationsInvestigated the relationship between molecular structure and inhibition efficiency. researchgate.netresearchgate.net
6π-Azaelectrocyclization ReactionωB97x-D/6-31+G(d,p)Computational results were in agreement with the experimentally observed stereochemical outcome of the reaction. conicet.gov.ar
Conformation of α-Fluoro AmidesB3LYP/AUG-cc-pVTZPredicted the energetically favored conformer, providing insight into the molecule's reactivity. ethz.ch
Mechanism of reaction between thioacrylamides and α-thiocyanatoacetophenoner²SCAN-3c (DFT)Elucidated the reaction mechanism, indicating a potential Michael-type addition followed by intramolecular Sₙ2 substitution. acs.org

Prediction of Stereoselectivity in Chemical and Enzymatic Reactions

The prediction of stereoselectivity is a critical aspect of modern chemistry, and computational methods play a significant role in this area. Understanding the origins of stereoselectivity in reactions involving phenylalanine derivatives is crucial for the synthesis of enantiomerically pure compounds.

Computational studies have been used to analyze the stereoselective hydrolysis of enantiomeric esters catalyzed by dipeptides. rsc.org By calculating the minimum-energy conformations of the catalyst-substrate complexes, researchers were able to reproduce the sense of the kinetic stereoselectivities observed experimentally. These studies suggest that the chirality of the amino acid residue adjacent to the catalytic histidine plays a vital role in enhancing stereoselectivity by ensuring an appropriate orientation of the functional group and a good stereochemical fit with the substrate. rsc.org

In the realm of enzymatic reactions, a quantitative model was developed to rationalize the solvent dependence of enzymatic selectivity based on the thermodynamics of substrate desolvation in the enzyme-bound transition state. mit.edu This model, which utilizes computer-generated transition-state structures, successfully predicted the solvent dependence of prochiral selectivity for enzymes like α-chymotrypsin and subtilisin Carlsberg. mit.edu For instance, the model could explain the nearly 400-fold change in enantioselectivity of α-chymotrypsin in the hydrolysis of tropic acid methyl ester when moving from water to cyclohexane. mit.edu

The following table highlights studies where computational methods were used to predict stereoselectivity:

Reaction TypeComputational ApproachKey Insights into StereoselectivityReference
Dipeptide-Catalyzed Hydrolysis of Enantiomeric EstersMinimum-Energy Conformation AnalysisThe chirality of the amino acid residue adjacent to the catalytic histidine is crucial for enhancing stereoselectivity through proper orientation and stereochemical fit. rsc.org
Enzymatic Hydrolysis and TransesterificationThermodynamic Substrate Desolvation ModelThe solvent dependence of enzymatic selectivity can be quantitatively predicted based on the thermodynamics of substrate desolvation in the transition state. mit.edu
Asymmetric 6π-AzaelectrocyclizationDFT Calculations (ωB97x-D)The torquoselectivity of the electrocyclization is controlled by the conformational preferences of the six-membered ring appended to the 1-azatriene in the transition state. conicet.gov.ar
Chelate-Claisen RearrangementEster Enolate Claisen Rearrangement ModelingHigh degree of chirality transfer is achieved in the formation of substituted phenylalanine derivatives with unsaturated side chains. researchgate.net

Future Research Directions

Expanding Synthetic Utility

H-DL-Phe-OMe · HCl and its resolved enantiomers serve as crucial precursors in the synthesis of a wide array of valuable organic molecules. Future research is focused on broadening this synthetic utility, moving beyond traditional applications into more complex and high-value targets.

One promising area is the synthesis of novel peptide-based therapeutics and macrocycles. escholarship.org Researchers are exploring the incorporation of phenylalanine methyl ester into complex peptide chains to create analogues of natural products with enhanced biological activity and stability. sigmaaldrich.com For instance, it has been used as a starting material in the solution-phase synthesis of linear pentapeptides, which are precursors to macrocyclic compounds like Sansalvamide A derivatives, known for their anti-cancer properties. escholarship.org Future work will likely involve developing more efficient coupling strategies and applying this building block to a wider range of peptide architectures. uantwerpen.benih.gov

The compound is also a key intermediate in the synthesis of non-peptidic bioactive molecules and pharmaceuticals. chemimpex.comchemimpex.com It serves as a foundational element for constructing neuroprotective agents and potential treatments for neurological disorders. chemimpex.com Research has demonstrated its utility in the stereoselective synthesis of complex natural products, such as the pyrrolidine (B122466) alkaloid (+)-preussin. clockss.org This synthesis highlights the ability to transform the simple amino acid ester into a complex heterocyclic structure with high diastereoselectivity. clockss.org Expanding on these foundations, future research will likely target the synthesis of other complex alkaloids and pharmacologically active scaffolds.

Furthermore, there is growing interest in using phenylalanine derivatives, originating from H-DL-Phe-OMe · HCl, as fragments in drug discovery. A scaffold hopping strategy, for example, has been used to create a series of phenylalanine derivatives as potential HIV-1 capsid inhibitors. nih.gov This approach involves retaining the core phenylalanine structure while modifying linker and amine fragments to explore structure-activity relationships extensively. nih.gov The development of such compound libraries for high-throughput screening represents a significant direction for future synthetic efforts.

Table 1: Examples of Molecules Synthesized from Phenylalanine Methyl Ester Derivatives

Target Molecule/Class Synthetic Approach Research Focus Reference(s)
Sansalvamide A Derivatives Solution-phase peptide synthesis Synthesis of anti-cancer macrocycles escholarship.org
(+)-Preussin Stereoselective addition and cyclization Synthesis of complex pyrrolidine alkaloids clockss.org
HIV-1 Capsid Inhibitors Scaffold hopping and fragment-based design Development of novel antiviral agents nih.gov
Dipeptides (e.g., Z-Phe-Val-OMe) Coupling agent-mediated synthesis Optimization of peptide coupling reactions nih.gov

Novel Applications in Biocatalysis and Biotransformations

The separation of racemic H-DL-Phe-OMe · HCl into its constituent D- and L-enantiomers is of paramount importance, as each enantiomer often possesses distinct biological activity. Biocatalysis, particularly enzymatic kinetic resolution, offers a green and highly selective method for this purpose. Future research is aimed at discovering and engineering novel enzymes and optimizing reaction conditions to improve efficiency and applicability.

A well-established method involves the use of hydrolases, such as proteases and lipases, which selectively catalyze the hydrolysis of one enantiomer (typically the L-isomer) from the racemic ester mixture. rsc.org The serine protease α-chymotrypsin, for example, has been extensively studied for the kinetic resolution of DL-phenylalanine methyl ester. rsc.orgtandfonline.com The enzyme selectively hydrolyzes the L-ester to L-phenylalanine, leaving the D-ester unreacted, which can then be separated. tandfonline.com Future work aims to enhance this process by combining the enzymatic reaction with advanced separation techniques, such as membrane extraction, to create more efficient and continuous resolution systems. tandfonline.com

The scope of biocatalysis is expanding beyond simple hydrolysis. Researchers are investigating dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Aromatic amino acid aminotransferases (ArATs) have shown promise in DKR processes for producing β-branched aromatic amino acids with high stereoselectivity. nih.gov By identifying robust enzymes, such as a thermophilic ArAT, researchers have established transformations that create two adjacent stereocenters in a single, highly efficient step. nih.gov Exploring the substrate scope and engineering these enzymes for broader applicability are key future directions.

Moreover, the development of novel biocatalysts continues to be a major research thrust. Engineered amino acid dehydrogenases (AADHs) are being explored for the asymmetric synthesis of non-natural α-amino acids from keto-acid precursors, and for the kinetic resolution of racemic mixtures. polimi.itgoogle.com These enzymes offer perfect stereochemical discrimination, providing access to chirally pure D-amino acids. google.com The application of these and other engineered enzymes, such as D-amino acid transaminases (DAAT), represents a powerful strategy for producing valuable chiral building blocks from racemic starting materials like H-DL-Phe-OMe · HCl. polimi.it

Table 2: Enzymatic Resolution of DL-Phenylalanine Methyl Ester and Derivatives

Enzyme Method Key Findings Reference(s)
α-Chymotrypsin Kinetic Resolution (Hydrolysis) Selectively hydrolyzes the L-ester; kinetics can be monitored by titration. rsc.org
α-Chymotrypsin with Membrane Extraction Combined Reaction-Separation Hollow-fiber membrane extractor effectively separates the unreacted D-ester from the hydrolyzed L-amino acid. tandfonline.com
Proteolytic Enzyme (Microbial Serine Proteinase) Kinetic Resolution of N-acetyl-DL-Phe-OMe Achieved approximately 98% resolution in an aqueous system at a pH of 7-8. googleapis.com
Aromatic Amino Acid Aminotransferase (TtArAT) Dynamic Kinetic Resolution (DKR) Produces β-branched Phe analogues with excellent diastereoselectivity and enantioselectivity. nih.gov

Advanced Stereochemical Control Strategies

Achieving precise control over stereochemistry is fundamental to modern organic synthesis. For H-DL-Phe-OMe · HCl, which is a mixture of stereoisomers, research into advanced strategies for stereocontrol is crucial for its effective use. These strategies aim to either separate the existing enantiomers with high fidelity or to direct the formation of new stereocenters in subsequent reactions.

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique that combines the separation of diastereomeric salts with in-situ racemization, allowing for the conversion of a racemate into a single, desired enantiomer. ut.ac.ir This method has been successfully applied to phenylalanine methyl ester derivatives. By forming a salt with a chiral resolving agent like (2R,3R)-tartaric acid, one diastereomer preferentially crystallizes from solution. The remaining diastereomer in solution is racemized, typically with an aldehyde catalyst, allowing it to continuously convert to the less soluble form, thereby maximizing the yield of the target enantiomer. ut.ac.ir Future research will focus on identifying new resolving and racemization agents and optimizing solvent systems to improve the efficiency and scope of this technique.

Another major area of development is the use of chiral catalysts and auxiliaries to direct stereoselective transformations. For instance, chiral rhodium complexes have been used to catalyze the asymmetric reduction of dehydropeptides containing a phenylalanine moiety, yielding dipeptides with high stereoselectivity. acs.org Similarly, chiral auxiliaries, such as imidazolidin-2-ones, have been employed for the stereoselective α-benzylation of phenylacetic acid derivatives to create the 3-phenylchroman moiety with excellent enantiomeric excess. mdpi.com The design of new, more effective chiral ligands and organocatalysts that can operate with high generality and under mild conditions remains a significant goal. rsc.org

Recent advances also include the development of deracemization processes that utilize organo-photocatalysts in combination with chiral phosphoric acids (CPAs). rsc.org This strategy allows for the conversion of racemic N-aryl α-amino esters into a single enantiomer with high selectivity. The process involves a cascade of electron-proton-back electron transfer to form a key enol intermediate from both enantiomers, followed by a rapid, CPA-driven tautomerization that selectively produces the desired (S)-product. rsc.org Applying and refining such advanced photoredox strategies to derivatives of phenylalanine methyl ester could provide a highly efficient route to enantiopure materials.

Table 3: Stereochemical Control Strategies for Phenylalanine Derivatives

Strategy Method/Reagent Outcome Reference(s)
Crystallization-Induced Asymmetric Transformation (CIAT) (2R,3R)-Tartaric acid and 5-nitrosalicylaldehyde Resolution of racemic phenylalanine methyl ester derivatives to obtain the (S)-enantiomer in high optical purity. ut.ac.ir
Asymmetric Reduction Chiral Rhodium Complexes Stereoselective synthesis of dipeptides from dehydropeptide precursors. acs.org
Asymmetric Synthesis with Chiral Auxiliaries Imidazolidin-2-ones Enantioselective synthesis of isoflavans with enantiomeric excess between 94% and 99%. mdpi.com
Organocatalytic Deracemization Chiral Phosphoric Acids (CPAs) and Organo-photocatalysts Deracemization of N-aryl α-amino esters to yield the (S)-enantiomer. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for H-DL-Phe-OMe · HCl, and how do reaction conditions influence yield?

  • Methodological Answer : H-DL-Phe-OMe · HCl is synthesized via esterification of racemic phenylalanine with methanol under acidic conditions. Critical parameters include:

  • Catalyst : HCl gas or concentrated HCl for protonation .
  • Temperature : Room temperature (20–25°C) to avoid racemization .
  • Purification : Recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt .
  • Yield Optimization : Excess methanol (5–10 eq.) drives esterification to completion, while controlled HCl addition prevents decomposition .

Q. Which analytical techniques are essential for confirming the structure and purity of H-DL-Phe-OMe · HCl?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (D₂O) confirms ester formation (δ 3.7 ppm for OCH₃) and absence of free amino groups (δ 8–9 ppm for NH₃⁺) .
  • FTIR : Peaks at 1730–1750 cm⁻¹ (C=O ester stretch) and 2500–3000 cm⁻¹ (NH₃⁺ and HCl vibrations) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 216.7 (C₁₀H₁₄ClNO₂) .
  • Potentiometric Titration : Quantifies free HCl content using standardized NaOH and derivative endpoint analysis .

Q. What are the recommended handling and storage protocols for H-DL-Phe-OMe · HCl?

  • Methodological Answer :

  • Storage : Desiccated at –20°C to prevent hygroscopic degradation .
  • Handling : Use gloves and fume hoods; HCl vapor irritates respiratory systems .
  • Safety Data : Always consult SDS for hazard codes (e.g., H315, H319) and emergency procedures .

Advanced Research Questions

Q. How can enantiomeric resolution of H-DL-Phe-OMe · HCl be achieved for chiral studies?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention times differentiate D- and L-forms .
  • Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers, separable via reverse-phase HPLC .
  • Circular Dichroism (CD) : Monitor ellipticity at 210–230 nm to quantify enantiomeric excess .

Q. What strategies optimize H-DL-Phe-OMe · HCl stability in aqueous solutions for peptide synthesis?

  • Methodological Answer :

  • pH Control : Maintain pH 2–3 (HCl buffer) to prevent ester hydrolysis. Above pH 5, hydrolysis occurs within hours .
  • Temperature : Store reaction mixtures at 0–4°C to slow degradation .
  • Co-solvents : Add DMF or DMSO (10–20% v/v) to stabilize the ester group during coupling reactions .

Q. How do conflicting spectral data (e.g., NMR vs. FTIR) for H-DL-Phe-OMe · HCl arise, and how are they resolved?

  • Methodological Answer :

  • NMR Artifacts : Residual solvents (e.g., ethanol) may obscure NH₃⁺ signals. Use D₂O exchange or high-field NMR (500 MHz+) .
  • FTIR Limitations : Moisture contamination broadens O–H stretches. Dry samples under vacuum (<0.1 mmHg) for 24 hours .
  • Cross-Validation : Combine LC-MS with elemental analysis (C, H, N) to confirm purity >98% .

Q. What role does H-DL-Phe-OMe · HCl play in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Coupling Agent : Activates carboxyl groups via HCl salt for amide bond formation with Fmoc-protected amino acids .
  • Side Reactions : Monitor for racemization using CD or Marfey’s test; <2% racemization is acceptable for most applications .
  • Scale-Up : Use 2–3 eq. of H-DL-Phe-OMe · HCl relative to resin-bound amino acids to ensure complete coupling .

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